molecular formula C3H9P B1625783 Trimethyl-d9-phosphine CAS No. 22529-57-3

Trimethyl-d9-phosphine

Cat. No.: B1625783
CAS No.: 22529-57-3
M. Wt: 85.13 g/mol
InChI Key: YWWDBCBWQNCYNR-GQALSZNTSA-N
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Description

Trimethyl-d9-phosphine is a deuterated organophosphorus compound with the chemical formula (CD3)3P. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This isotopic substitution is particularly useful in various scientific studies, including those involving nuclear magnetic resonance (NMR) spectroscopy, as it provides distinct spectral properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethyl-d9-phosphine can be synthesized through the reaction of deuterated methyl iodide (CD3I) with a phosphorus trihalide, such as phosphorus trichloride (PCl3), in the presence of a base like lithium aluminum deuteride (LiAlD4). The reaction proceeds as follows:

3CD3I+PCl3+3LiAlD4(CD3)3P+3LiCl+3AlD33 CD3I + PCl3 + 3 LiAlD4 \rightarrow (CD3)3P + 3 LiCl + 3 AlD3 3CD3I+PCl3+3LiAlD4→(CD3)3P+3LiCl+3AlD3

This method ensures the incorporation of deuterium into the methyl groups, resulting in the desired deuterated phosphine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of deuterated reagents and the use of specialized equipment to ensure high purity and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the deuterium incorporation.

Chemical Reactions Analysis

Types of Reactions: Trimethyl-d9-phosphine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound oxide ((CD3)3PO) using oxidizing agents like hydrogen peroxide (H2O2).

    Substitution: It can participate in nucleophilic substitution reactions, where the phosphine group can be replaced by other nucleophiles.

    Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.

    Substitution: Various nucleophiles under appropriate conditions, such as alkyl halides or acyl chlorides.

    Coordination: Transition metal salts or complexes in the presence of suitable solvents.

Major Products Formed:

    Oxidation: this compound oxide ((CD3)3PO).

    Substitution: Various substituted phosphines depending on the nucleophile used.

    Coordination: Metal-phosphine complexes with diverse structures and properties.

Scientific Research Applications

Trimethyl-d9-phosphine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in organometallic chemistry, facilitating the study of metal-ligand interactions and catalytic processes.

    Biology: Its deuterated nature makes it valuable in NMR spectroscopy for studying biological molecules and their interactions.

    Medicine: It is employed in the development of deuterated drugs, which can exhibit improved pharmacokinetic properties.

    Industry: It is used in the synthesis of specialty chemicals and materials, where isotopic labeling is required for tracing and analysis.

Mechanism of Action

The mechanism of action of trimethyl-d9-phosphine involves its ability to donate electron pairs to form coordinate bonds with metal centers. This property makes it an effective ligand in coordination chemistry, where it stabilizes metal complexes and influences their reactivity. The deuterium atoms in the compound provide unique NMR spectral characteristics, allowing for detailed studies of molecular interactions and dynamics.

Comparison with Similar Compounds

    Trimethylphosphine ((CH3)3P): The non-deuterated analog of trimethyl-d9-phosphine, commonly used in coordination chemistry and catalysis.

    Triethylphosphine ((C2H5)3P): A similar phosphine with ethyl groups instead of methyl groups, used in similar applications but with different steric and electronic properties.

    Triphenylphosphine ((C6H5)3P): A bulkier phosphine ligand with phenyl groups, widely used in organic synthesis and catalysis.

Uniqueness of this compound: The primary uniqueness of this compound lies in its deuterium content, which imparts distinct NMR spectral properties. This makes it particularly valuable in studies requiring isotopic labeling, such as mechanistic investigations and structural elucidation using NMR spectroscopy.

Properties

IUPAC Name

tris(trideuteriomethyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9P/c1-4(2)3/h1-3H3/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWDBCBWQNCYNR-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])P(C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10499926
Record name Tris[(~2~H_3_)methyl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22529-57-3
Record name Tris[(~2~H_3_)methyl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 22529-57-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimethyl-d9-phosphine
Reactant of Route 2
Trimethyl-d9-phosphine

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